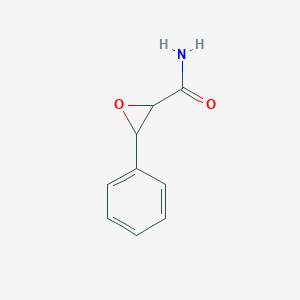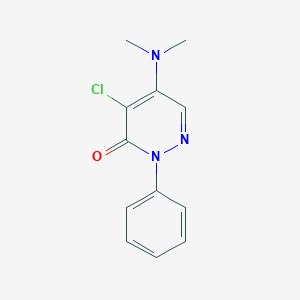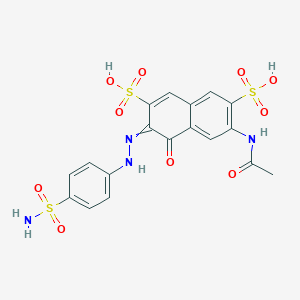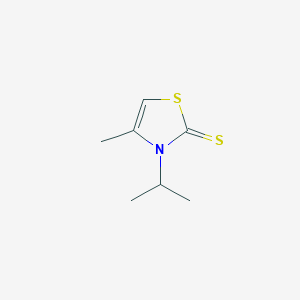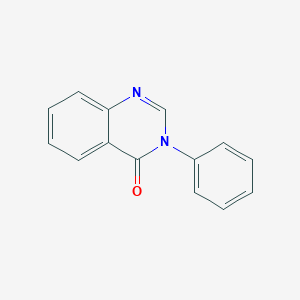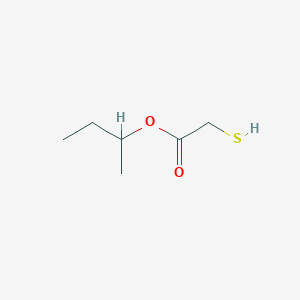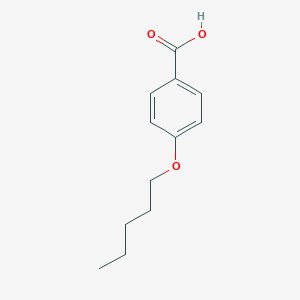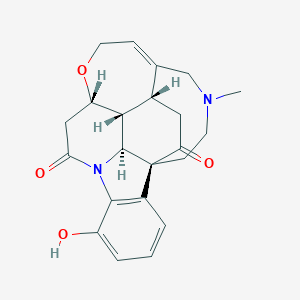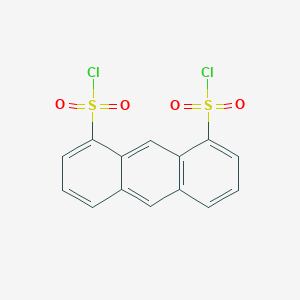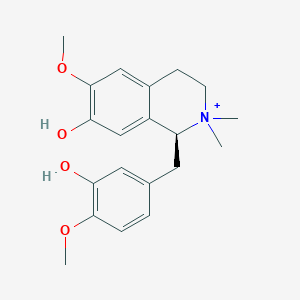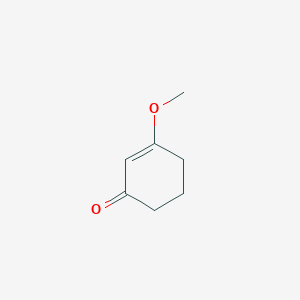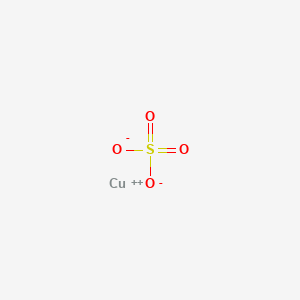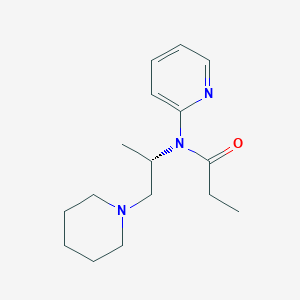
(S)-Propiram
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Propiram is a synthetic compound that belongs to the class of psychoactive drugs. It is a derivative of the amphetamine family and has been found to have potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of (S)-Propiram is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This results in increased neuronal activity and improved cognitive function.
Biochemical And Physiological Effects
(S)-Propiram has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can improve cognitive function and mood. Additionally, (S)-Propiram has been found to increase heart rate and blood pressure, which can have potential applications in the treatment of hypotension and shock.
Advantages And Limitations For Lab Experiments
One of the main advantages of (S)-Propiram is its potential therapeutic applications in the treatment of various neurological disorders. Additionally, it has been found to have a relatively low toxicity profile, making it a potentially safe drug for use in humans. However, one of the limitations of (S)-Propiram is its limited solubility in water, which can make it difficult to administer in certain formulations.
Future Directions
There are several future directions for the study of (S)-Propiram. One area of research could be the development of new formulations that improve the solubility of the drug. Additionally, further studies could be conducted to investigate the potential therapeutic applications of (S)-Propiram in the treatment of other neurological disorders. Finally, more research could be conducted to better understand the mechanism of action of (S)-Propiram and its effects on the brain and body.
Conclusion
In conclusion, (S)-Propiram is a synthetic compound with potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action is not fully understood, but it is believed to work by increasing the levels of neurotransmitters in the brain. While (S)-Propiram has several advantages, such as its potential safety profile, it also has limitations, such as its limited solubility. Future research could focus on developing new formulations and investigating its potential therapeutic applications in other neurological disorders.
Synthesis Methods
The synthesis of (S)-Propiram involves the reaction of (S)-phenylpropanolamine with propionyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain a white crystalline powder.
Scientific Research Applications
(S)-Propiram has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been found to have a positive effect on cognitive function and has been shown to improve memory and learning ability in animal models. Additionally, (S)-Propiram has been found to have potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and depression.
properties
CAS RN |
16571-89-4 |
|---|---|
Product Name |
(S)-Propiram |
Molecular Formula |
C16H25N3O |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
N-[(2S)-1-piperidin-1-ylpropan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C16H25N3O/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3/t14-/m0/s1 |
InChI Key |
ZBAFFZBKCMWUHM-AWEZNQCLSA-N |
Isomeric SMILES |
CCC(=O)N(C1=CC=CC=N1)[C@@H](C)CN2CCCCC2 |
SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
Other CAS RN |
16571-89-4 |
synonyms |
N-[[S,(+)]-1-Methyl-2-piperidinoethyl]-N-(2-pyridyl)propionamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



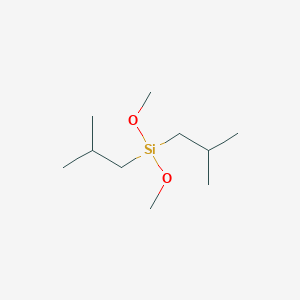
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
